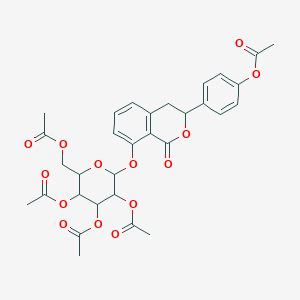
(3S)-Hydrangenol 8-O-glucoside pentaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-Hydrangenol 8-O-glucoside pentaacetate is a compound derived from Hydrangea macrophylla, known for its various dihydroisocoumarin glucosides. Among these, hydrangenol 8-O-glucoside is noteworthy due to its presence in different parts of the plant and its potential involvement in various biological activities. This compound and its derivatives have attracted interest for their structural and biosynthetic properties, leading to studies on their isolation, structural elucidation, and synthesis (Hashimoto, Tori, & Asakawa, 1987).
Synthesis Analysis
The synthesis of hydrangenol glucosides involves biosynthetic pathways that utilize precursors such as cinnamic acid and phenylalanine, showcasing the plant's ability to synthesize these compounds through both acetate and phenylpropanoid pathways (Ibrahim & Towers, 1960).
Molecular Structure Analysis
Structural analysis of hydrangenol glucosides employs techniques such as NMR and CD spectroscopy. These methods have elucidated the configurations of hydrangenol glucosides, revealing the presence of stereoisomers and providing insights into their three-dimensional structures (Yoshikawa et al., 1999).
Chemical Reactions and Properties
Hydrangenol glucosides undergo various chemical reactions, including isomerization and glycosylation processes. These reactions not only modify their chemical structure but also influence their biological activities and properties (Yoshikawa et al., 1996).
Physical Properties Analysis
The physical properties of hydrangenol glucosides, such as solubility, melting points, and optical rotation, are crucial for understanding their behavior in various environments and their potential applications in different fields (Winterhalter et al., 1994).
Chemical Properties Analysis
The chemical properties of hydrangenol glucosides, including their reactivity, stability, and interactions with other molecules, play a significant role in their biological activities. These properties are influenced by their molecular structure and the presence of functional groups (Kim et al., 2021).
Aplicaciones Científicas De Investigación
Anti-Atopic Dermatitis Potential
HGP, found in Hydrangea macrophylla, has been investigated for its potential application in treating atopic dermatitis (AD). A study demonstrated that its precursor, hydrangenol, and HGP exhibit inhibitory effects on interleukin 4 (IL-4) gene expression and β-hexosaminidase release. These compounds significantly suppress the phosphorylation of signal transducer and activator of transcription 6 (STAT6), which is crucial in the inflammatory process associated with AD. Microwave processing emerged as an effective method to increase the hydrangenol content in extracts, indicating a pathway to enhance the anti-AD effects of HGP through component conversion methods (Kim et al., 2021).
Neurodegenerative Disease Research
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), HGP has been highlighted for its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These enzymes play a critical role in the progression of AD by breaking down acetylcholine, a neurotransmitter important for learning and memory. HGP acts as a dual inhibitor of AChE and BChE, exhibiting selective and non-competitive inhibition. This suggests its potential as a natural source for developing new anti-cholinesterase drugs, offering a promising avenue for AD treatment and management (Hwang et al., 2021).
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
![(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1180403.png)
